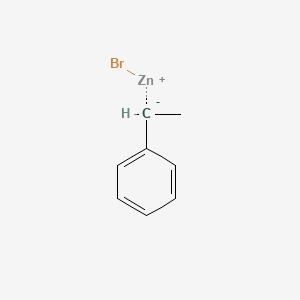

A-Methylbenzylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A-Methylbenzylzinc bromide is an organozinc compound with the molecular formula C6H5CH(CH3)ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: A-Methylbenzylzinc bromide can be synthesized through the reaction of A-Methylbenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent. The general reaction is as follows:

C6H5CH(CH3)Br+Zn→C6H5CH(CH3)ZnBr

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is then purified and stabilized in tetrahydrofuran for commercial distribution.

Analyse Chemischer Reaktionen

Types of Reactions: A-Methylbenzylzinc bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It can also participate in transmetalation reactions, where the zinc atom is exchanged with another metal.

Common Reagents and Conditions:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary alcohols.

Transmetalation: Reacts with palladium or nickel catalysts to form organopalladium or organonickel intermediates.

Major Products Formed:

Secondary Alcohols: Formed from the reaction with aldehydes or ketones.

Organometallic Intermediates: Formed during cross-coupling reactions with palladium or nickel catalysts.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Carbon-Carbon Bond Formation :

A-Methylbenzylzinc bromide is primarily used for nucleophilic attacks on electrophilic centers, facilitating the formation of new carbon-carbon bonds. This is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. -

Pharmaceutical Development :

The compound plays a significant role in drug discovery and development. It aids in modifying biologically active molecules, allowing researchers to explore structure-activity relationships (SAR) effectively. -

Synthesis of Chiral Compounds :

Its ability to react selectively with various substrates makes it an essential tool for synthesizing chiral compounds, which are vital in the pharmaceutical industry for developing enantiomerically pure drugs.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel anticancer agents. The compound was employed to create key intermediates that exhibited potent activity against cancer cell lines. The synthesis involved multiple steps, utilizing the organozinc reagent to form critical carbon frameworks essential for biological activity.

Case Study 2: Development of Antibiotics

In an investigation reported in Organic Letters, researchers utilized this compound to synthesize a series of antibiotics. The compound facilitated the formation of complex structures that were subsequently tested for antibacterial properties, demonstrating its utility in producing therapeutically relevant compounds.

Wirkmechanismus

The mechanism of action of A-Methylbenzylzinc bromide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations, particularly in the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Benzylzinc bromide: Similar structure but lacks the methyl group on the benzyl carbon.

4-Methylbenzylzinc chloride: Similar reactivity but with a different halide and substitution pattern.

2-Propylzinc bromide: Similar organozinc compound with a different alkyl group.

Uniqueness: A-Methylbenzylzinc bromide is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the reagent. This can lead to different reactivity and selectivity in synthetic applications compared to its analogs.

Eigenschaften

CAS-Nummer |

85459-20-7 |

|---|---|

Molekularformel |

C8H9ClZn |

Molekulargewicht |

206.0 g/mol |

IUPAC-Name |

chlorozinc(1+);ethylbenzene |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

KANYAGWTVSYXEU-UHFFFAOYSA-M |

SMILES |

C[CH-]C1=CC=CC=C1.[Zn+]Br |

Kanonische SMILES |

C[CH-]C1=CC=CC=C1.Cl[Zn+] |

Piktogramme |

Flammable |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.